![molecular formula C14H17BN2O3 B13473425 [1-(oxan-2-yl)-3-phenyl-1H-pyrazol-5-yl]boronic acid](/img/structure/B13473425.png)
[1-(oxan-2-yl)-3-phenyl-1H-pyrazol-5-yl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(oxan-2-yl)-3-phenyl-1H-pyrazol-5-yl]boronic acid: is a boronic acid derivative that features a unique structure combining an oxane ring, a phenyl group, and a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(oxan-2-yl)-3-phenyl-1H-pyrazol-5-yl]boronic acid typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving an appropriate diol.
Boronic Acid Formation:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid group, forming boronic esters or borates.
Reduction: Reduction reactions can target the oxane ring or the pyrazole ring, leading to various reduced derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nitrating agents for electrophilic aromatic substitution.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Reduced oxane or pyrazole derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The boronic acid group can inhibit serine proteases, making it useful in biochemical studies.
Medicine:
Drug Development:
Industry:
Material Science: Used in the development of new materials with unique properties, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of [1-(oxan-2-yl)-3-phenyl-1H-pyrazol-5-yl]boronic acid primarily involves its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in various chemical and biological processes. The compound can target specific enzymes, such as serine proteases, by forming a covalent bond with the active site serine residue, thereby inhibiting the enzyme’s activity.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: Lacks the oxane and pyrazole rings, making it less versatile.
Pyrazoleboronic Acid: Lacks the oxane and phenyl groups, limiting its applications.
Oxaneboronic Acid: Lacks the pyrazole and phenyl groups, reducing its reactivity.
Uniqueness: The combination of the oxane ring, phenyl group, and pyrazole ring in [1-(oxan-2-yl)-3-phenyl-1H-pyrazol-5-yl]boronic acid provides a unique set of chemical properties, making it more versatile and reactive compared to its simpler counterparts.
Eigenschaften
Molekularformel |
C14H17BN2O3 |
|---|---|
Molekulargewicht |
272.11 g/mol |
IUPAC-Name |
[2-(oxan-2-yl)-5-phenylpyrazol-3-yl]boronic acid |
InChI |
InChI=1S/C14H17BN2O3/c18-15(19)13-10-12(11-6-2-1-3-7-11)16-17(13)14-8-4-5-9-20-14/h1-3,6-7,10,14,18-19H,4-5,8-9H2 |
InChI-Schlüssel |
YYLADYAZMCATMA-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=NN1C2CCCCO2)C3=CC=CC=C3)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


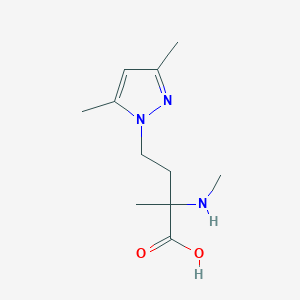
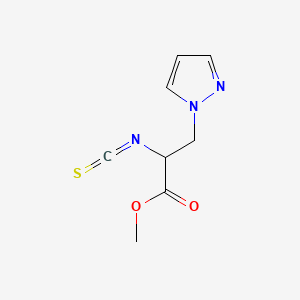
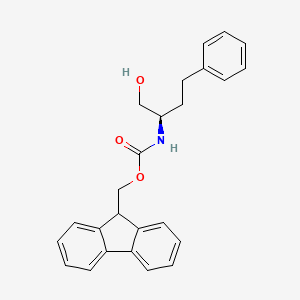
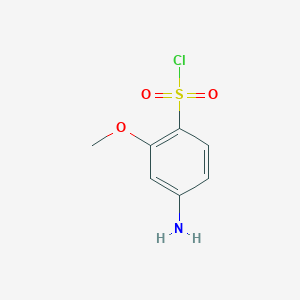
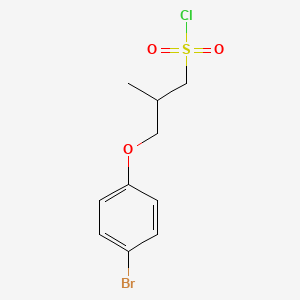
![N-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13473389.png)
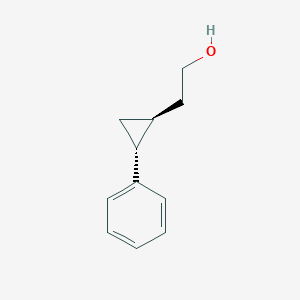

![tert-butyl N-[3-(1-aminoethyl)cyclobutyl]carbamate hydrochloride](/img/structure/B13473411.png)
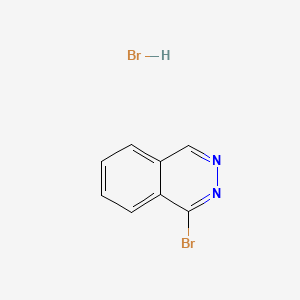
![Methyl 3-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylate](/img/structure/B13473421.png)

![tert-butyl N-[(1R)-1-(azetidin-3-yl)ethyl]carbamate](/img/structure/B13473424.png)

